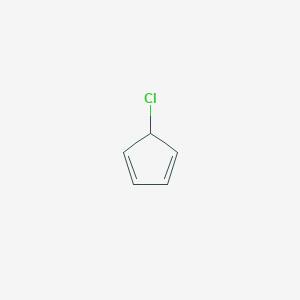

5-Chloro-1,3-cyclopentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chlorocyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHRPSOIZQENQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023967 | |

| Record name | Chlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41851-50-7 | |

| Record name | 5-Chloro-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41851-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-cyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041851507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-1,3-CYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGO3A4LU2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1,3-cyclopentadiene: History, Discovery, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-cyclopentadiene, a reactive cyclic diene, holds significance as a precursor and intermediate in organic synthesis. This technical guide provides a comprehensive overview of its history, discovery, and detailed experimental procedures for its preparation. The document includes a thorough compilation of its physical and spectroscopic properties, presented in a clear and accessible format. Furthermore, this guide offers detailed experimental protocols and diagrams to facilitate its synthesis and understanding in a laboratory setting.

Introduction

This compound (C₅H₅Cl) is a halogenated derivative of cyclopentadiene (B3395910). Its unique structural and electronic properties, arising from the interplay between the reactive diene system and the electronegative chlorine atom, make it a valuable synthon in organic chemistry. The presence of the chlorine atom at the 5-position influences its stability and reactivity, particularly in cycloaddition reactions and as a precursor for organometallic complexes. This guide aims to be a comprehensive resource for researchers, providing historical context, detailed synthetic procedures, and key analytical data.

History and Discovery

The precise historical timeline for the initial synthesis and characterization of this compound is not extensively documented in readily available literature. However, the development of synthetic methods for halogenated cyclopentadienes can be traced back to the broader exploration of cyclopentadiene chemistry.

An early and significant method for the preparation of 5-halocyclopentadienes involved the use of organometallic cyclopentadienyl (B1206354) compounds. A key approach that emerged was the reaction of a cyclopentadienyl anion equivalent with an electrophilic halogen source. One of the notable methods for the synthesis of this compound involves the reaction of cyclopentadienylthallium (TlC₅H₅) with N-chlorosuccinimide (NCS) . This method provided a relatively mild and selective route to the desired product.

The use of thallium cyclopentadienide, a stable and easily handled solid, offered advantages over more reactive and less stable alkali metal cyclopentadienides. N-chlorosuccinimide served as a convenient and effective source of electrophilic chlorine. This synthetic strategy represented a significant step in accessing 5-halocyclopentadienes for further chemical investigation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₅Cl |

| Molecular Weight | 100.54 g/mol |

| Appearance | Presumed to be a liquid at room temperature |

| Boiling Point | Not definitively reported |

| Density | Not definitively reported |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectroscopic features.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.5 - 6.0 | Multiplet | Vinylic Protons (4H) |

| ~4.5 - 4.0 | Multiplet | Allylic Proton (1H) |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~135 - 125 | Vinylic Carbons |

| ~60 - 50 | Allylic Carbon (C-Cl) |

Note: Predicted values. Experimental verification is required.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H Stretch |

| ~1650 - 1600 | Medium | C=C Stretch |

| ~800 - 700 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 102 | ~1/3 of M⁺ | [M+2]⁺ (³⁷Cl isotope peak) |

| 65 | High | [M - Cl]⁺ (Loss of chlorine radical) |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on the historical method.

Synthesis of this compound from Cyclopentadienylthallium and N-Chlorosuccinimide

Warning: Thallium compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Materials:

-

Cyclopentadienylthallium (TlC₅H₅)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, suspend cyclopentadienylthallium in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve an equimolar amount of N-chlorosuccinimide in the same anhydrous solvent.

-

Slowly add the N-chlorosuccinimide solution to the stirred suspension of cyclopentadienylthallium at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain a precipitate of thallium(I) chloride (TlCl) and succinimide.

-

Filter the reaction mixture under inert atmosphere to remove the solid byproducts.

-

The filtrate contains the desired this compound.

-

The solvent can be carefully removed under reduced pressure at low temperature to yield the crude product.

-

Due to its potential instability, it is often recommended to use the solution of this compound directly in subsequent reactions.

Diagram of the Experimental Workflow:

A Guide to the Original Syntheses of Chlorinated Cyclopentadienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal synthetic routes to key chlorinated cyclopentadienes, including hexachlorocyclopentadiene (B6142220), pentachlorocyclopentadiene, and 1,2,3,4-tetrachlorocyclopentadiene. These compounds have served as pivotal building blocks in the development of a wide array of molecules, from pesticides to pharmaceuticals. This document collates the original experimental protocols and presents quantitative data in a clear, comparative format to aid researchers in understanding the foundational chemistry of these versatile synthons.

Hexachlorocyclopentadiene (HCCP)

Hexachlorocyclopentadiene (HCCP), a cornerstone of chlorinated cyclopentadiene (B3395910) chemistry, was first synthesized by Straus, Kollek, and Heyn in 1930. The original methods laid the groundwork for subsequent, more refined procedures. Two primary approaches have been historically significant: a two-step process involving the chlorination of cyclopentadiene followed by dehydrochlorination, and a direct synthesis using an alkaline hypochlorite (B82951) solution.

Two-Step Synthesis via Octachlorocyclopentane

One of the earliest reliable methods for preparing HCCP involves the exhaustive chlorination of cyclopentadiene to yield octachlorocyclopentane, which is subsequently dehydrochlorinated.[1][2][3] This thermal dechlorination process is known for producing a purer product with a high yield.[1][2]

Experimental Protocol:

The synthesis is typically carried out in two main stages:

-

Chlorination of Cyclopentadiene: Cyclopentadiene is chlorinated to produce 1,1,2,3,4,5-octachlorocyclopentane.[1]

-

Dehydrochlorination: The resulting octachlorocyclopentane undergoes thermal dehydrochlorination at elevated temperatures (470-480 °C) to yield hexachlorocyclopentadiene.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cyclopentadiene | [1] |

| Intermediate | 1,1,2,3,4,5-Octachlorocyclopentane | [1] |

| Final Product | Hexachlorocyclopentadiene | [1] |

| Dehydrochlorination Temperature | 470-480 °C | [1][2] |

| Yield | > 90% | [1][2] |

Logical Relationship: Two-Step HCCP Synthesis

Caption: Workflow for the two-step synthesis of Hexachlorocyclopentadiene.

Alkaline Hypochlorite Synthesis

An alternative, though less common for high-purity synthesis, involves the direct reaction of cyclopentadiene with an alkaline solution of sodium hypochlorite.[4] This method, while operationally simpler, tends to produce a mixture of chlorinated cyclopentadienes, with HCCP being the major component.

Experimental Protocol:

Cyclopentadiene is reacted with an alkaline solution of sodium hypochlorite. The reaction is typically exothermic and requires careful temperature control. The product is then isolated through fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cyclopentadiene | [4] |

| Reagent | Alkaline Sodium Hypochlorite | [4] |

| Product | Hexachlorocyclopentadiene (and other chlorinated cyclopentadienes) | [1] |

| Yield of HCCP | ~75% | [1] |

Pentachlorocyclopentadiene Derivatives

The synthesis of bis-(pentachlorocyclopentadienyl) was reported by McBee, Idol, and Roberts. This dimeric species is formed through the reductive coupling of hexachlorocyclopentadiene.

Experimental Protocol:

The reaction is carried out by treating hexachlorocyclopentadiene with cuprous chloride in 80% ethanol (B145695) at room temperature.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Hexachlorocyclopentadiene | [5] |

| Reagent | Cuprous Chloride in 80% Ethanol | [5] |

| Product | Bis-(pentachlorocyclopentadienyl) | [5] |

| Reaction Temperature | 25 °C | [5] |

| Yield | 73% | [5] |

Reaction Pathway: Synthesis of Bis-(pentachlorocyclopentadienyl)

Caption: Synthesis of Bis-(pentachlorocyclopentadienyl) from HCCP.

1,2,3,4-Tetrachlorocyclopentadiene

The synthesis of 1,2,3,4-tetrachlorocyclopentadiene was achieved by McBee, Meyers, and Baranauckas through the controlled reduction of hexachlorocyclopentadiene.

Experimental Protocol:

Hexachlorocyclopentadiene is reduced using zinc dust and hydrochloric acid. The reaction requires careful control of the addition rate and temperature to prevent over-reduction.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Hexachlorocyclopentadiene | [6] |

| Reagents | Zinc Dust, Hydrochloric Acid | [6] |

| Product | 1,2,3,4-Tetrachlorocyclopentadiene | [6] |

| Reaction Temperature | Below 70 °C | [6] |

| Yield | Not explicitly stated in the abstract, but implied to be synthetically useful. | [6] |

| Melting Point of Product | 62-63 °C | [6] |

Experimental Workflow: Synthesis of 1,2,3,4-Tetrachlorocyclopentadiene

Caption: Step-by-step workflow for the synthesis of 1,2,3,4-Tetrachlorocyclopentadiene.

References

- 1. Hexachlorocyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. Hexachlorocyclopentadiene synthesis - chemicalbook [chemicalbook.com]

- 4. US2900420A - Preparation of polychloro-alicyclic compounds - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Chloro-1,3-cyclopentadiene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-1,3-cyclopentadiene, a reactive cyclic diene of significant interest in organic synthesis. The document details its key characteristics, provides experimental protocols for its synthesis and important reactions, and explores its unique reactivity profile.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a valuable resource for laboratory use and reaction planning.

| Property | Value | Reference |

| Molecular Formula | C₅H₅Cl | [2][3][4] |

| Molecular Weight | 100.54 g/mol | [2][3] |

| Boiling Point | 129 °C at 760 mmHg | [2][4][5] |

| Density | 1.1 g/cm³ | [2][4][5] |

| Flash Point | 12.4 °C | [2][4][5] |

| Vapor Pressure | 12.7 mmHg at 25°C | [2][4][5] |

| Refractive Index | 1.523 | [2][5] |

| LogP | 1.71980 | [4] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the olefinic region (around 6.0-6.5 ppm) for the four vinyl protons and a signal for the proton at the C5 position, which would be shifted downfield due to the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would likely exhibit four signals in the sp² region (around 120-140 ppm) for the olefinic carbons and one sp³ carbon signal for the C5 carbon, shifted downfield by the chlorine substituent (typically in the 55-80 ppm range).[3]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching frequencies for both sp² and sp³ hybridized carbons, C=C stretching vibrations for the diene system, and a C-Cl stretching band.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 100 and a prominent M+2 peak at m/z 102 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a compound containing one chlorine atom.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of freshly prepared cyclopentadiene (B3395910). Cyclopentadiene is obtained by the thermal cracking of its dimer, dicyclopentadiene (B1670491).

Experimental Protocol: Synthesis of this compound

Part A: Cracking of Dicyclopentadiene

-

Apparatus Setup: Assemble a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask. The receiving flask should be cooled in an ice bath to collect the volatile cyclopentadiene monomer.

-

Heating: Gently heat the dicyclopentadiene to its boiling point (around 170 °C). The dimer will undergo a retro-Diels-Alder reaction to yield the cyclopentadiene monomer.

-

Distillation: The cyclopentadiene monomer (boiling point ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in the cooled receiving flask. It is crucial to use the cyclopentadiene immediately as it readily dimerizes back to dicyclopentadiene at room temperature.

Part B: Chlorination of Cyclopentadiene

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve the freshly prepared cyclopentadiene in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane. Cool the solution in an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS), to the cyclopentadiene solution with continuous stirring. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., succinimide). Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Caption: Synthesis of this compound.

Chemical Reactivity

This compound exhibits a rich and interesting reactivity profile, primarily centered around its diene system and the labile allylic chloride.

Diels-Alder Reactions

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles to form bicyclic adducts. The stereochemistry of the resulting product is a key consideration in these reactions.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a suitable solvent, such as ethyl acetate.

-

Addition of Diene: To this solution, add a stoichiometric amount of this compound.

-

Reaction Conditions: The reaction is typically exothermic and can often proceed at room temperature. Gentle heating may be applied to ensure complete reaction.

-

Product Isolation: The Diels-Alder adduct will often precipitate out of the solution upon cooling. The product can be collected by vacuum filtration and washed with a cold solvent to remove any unreacted starting materials.

-

Purification: The product can be further purified by recrystallization.

Caption: Diels-Alder Reaction of this compound.

Sₙ1 Solvolysis

Despite the chlorine atom being in a doubly allylic position, which would typically favor a rapid Sₙ1 reaction, this compound undergoes Sₙ1 solvolysis at an extremely slow rate.[6][7] This reduced reactivity is attributed to the formation of an anti-aromatic cyclopentadienyl (B1206354) cation intermediate, which is highly unstable.[7]

Experimental Protocol: Monitoring Sₙ1 Solvolysis

Due to the extremely slow reaction rate, monitoring the Sₙ1 solvolysis of this compound requires sensitive analytical techniques and prolonged reaction times.

-

Reaction Setup: Prepare a solution of this compound in a suitable protic solvent (e.g., aqueous ethanol (B145695) or aqueous acetone). To facilitate the reaction, a silver salt (e.g., silver nitrate) can be added to precipitate the chloride ion as it forms.

-

Kinetic Monitoring: The progress of the reaction can be monitored over an extended period by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

-

Gas Chromatography (GC): To measure the disappearance of the starting material and the appearance of the solvolysis product(s).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the changes in the proton or carbon signals corresponding to the reactant and product(s).

-

Titration: If the solvolysis produces an acidic byproduct (e.g., HCl), its concentration can be determined by titration with a standardized base.[5]

-

-

Data Analysis: The rate constant for the reaction can be determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Caption: Sₙ1 Solvolysis Pathway of this compound.

Safety and Handling

This compound is a reactive and potentially hazardous compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Due to its low flash point, it is flammable and should be kept away from ignition sources. Store in a cool, dry, and dark place under an inert atmosphere to prevent decomposition and polymerization.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and reactivity will aid in its safe and effective use in various synthetic applications.

References

- 1. CAS 1293-67-0: 5-chlorocyclopenta-1,3-diene; chlorocyclope… [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H5Cl | CID 39041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. amherst.edu [amherst.edu]

- 6. sciforum.net [sciforum.net]

- 7. (Solved) - this compound (below) undergoes SN1 solvolysis in... - (1 Answer) | Transtutors [transtutors.com]

Spectroscopic Analysis of 5-Chloro-1,3-cyclopentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-cyclopentadiene is a reactive cyclic diene of interest in organic synthesis and materials science. Due to its reactivity and potential instability, detailed spectroscopic characterization can be challenging. This technical guide provides a summary of the expected spectroscopic properties of this compound based on the analysis of related compounds and general spectroscopic principles. It also outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data for this and similar air-sensitive and reactive compounds. This document is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and related molecules.

Introduction

This compound (C₅H₅Cl) is a halogenated derivative of cyclopentadiene. The introduction of a chlorine atom at the 5-position influences the electronic structure and reactivity of the diene system. Accurate spectroscopic analysis is crucial for confirming the structure, assessing purity, and understanding the chemical behavior of this compound. This guide consolidates predicted spectroscopic data and provides robust, generalized experimental workflows for its characterization.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-1, H-4 | 6.2 - 6.5 | Multiplet | J ≈ 5 Hz (vicinal), J ≈ 1-2 Hz (allylic/long-range) |

| ¹H | H-2, H-3 | 6.0 - 6.3 | Multiplet | J ≈ 5 Hz (vicinal), J ≈ 1-2 Hz (allylic/long-range) |

| ¹H | H-5 | 4.5 - 5.0 | Multiplet | J ≈ 1-2 Hz (allylic) |

| ¹³C | C-1, C-4 | 130 - 135 | CH | |

| ¹³C | C-2, C-3 | 125 - 130 | CH | |

| ¹³C | C-5 | 60 - 70 | CH-Cl |

Note: The chemical shifts are referenced to TMS in a non-polar deuterated solvent like CDCl₃.

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H stretch (sp²) | 3100 - 3000 | Medium |

| C-H stretch (sp³) | ~2900 | Weak-Medium |

| C=C stretch | 1650 - 1600 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

| m/z Value | Proposed Fragment | Notes |

| 100/102 | [C₅H₅Cl]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 65 | [C₅H₅]⁺ | Loss of chlorine radical. |

| 39 | [C₃H₃]⁺ | Common fragment in cyclic systems. |

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Absorption

| Transition | Predicted λmax (nm) | Solvent |

| π → π* | 240 - 260 | Hexane or Ethanol |

Experimental Protocols

Given the reactive and potentially air-sensitive nature of this compound, specialized handling techniques are required for spectroscopic analysis. The following are detailed, generalized protocols.

General Sample Handling for Air-Sensitive Compounds

All manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent degradation.[1] Solvents should be freshly dried and degassed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, dissolve 5-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[2][3] The solvent should be dry and stored over molecular sieves.

-

Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The tube should be flame-dried and cooled under vacuum or inert gas prior to use.

-

Sealing the Tube: The NMR tube should be sealed with a tight-fitting cap. For prolonged storage or analysis at elevated temperatures, the tube can be flame-sealed under vacuum.

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Standard pulse programs for ¹H and ¹³C{¹H} (proton-decoupled) should be used.

-

The use of 2D NMR techniques such as COSY and HSQC can aid in the complete assignment of proton and carbon signals.

-

References

Spectroscopic Analysis of 5-Chloro-1,3-cyclopentadiene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Chloro-1,3-cyclopentadiene is a reactive cyclic diene that holds potential as a versatile building block in organic synthesis, including the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, is fundamental for its characterization, reaction monitoring, and the structural elucidation of its derivatives. This technical guide provides a detailed summary of the available NMR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

A comprehensive search of scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C NMR data for this compound. While spectroscopic information for numerous other substituted cyclopentadienes is available, specific, verified chemical shifts and coupling constants for the title compound could not be located.

The absence of this foundational data in the public domain presents a significant gap for researchers working with this compound. Experimental determination of the ¹H and ¹³C NMR spectra is highly recommended for unambiguous identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimental data, computational methods can provide estimated chemical shifts. These predictions, while useful, should be treated as approximations and must be confirmed by experimental verification. The predicted values are based on empirical models and quantum mechanical calculations, which consider the electronic environment of each nucleus.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum of this compound is expected to be complex due to the asymmetry of the molecule and the potential for spin-spin coupling between the protons. The following are predicted chemical shift ranges for the different proton environments:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1, H4 | 6.0 - 6.5 | Multiplet |

| H2, H3 | 5.8 - 6.3 | Multiplet |

| H5 | 4.5 - 5.0 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

The carbon NMR spectrum is expected to show three distinct signals corresponding to the olefinic carbons and the carbon bearing the chlorine atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C1, C4 | 130 - 135 |

| C2, C3 | 125 - 130 |

| C5 | 60 - 65 |

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental NMR data for this compound, the following general protocol is recommended.

1. Sample Preparation:

-

Due to the reactive and potentially unstable nature of this compound, it should be freshly prepared or purified immediately before NMR analysis.

-

Prepare a dilute solution (approximately 5-10 mg/mL) in a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, though other solvents such as benzene-d₆ or acetone-d₆ may be used depending on solubility and reactivity.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve better signal dispersion and resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a broadband decoupling sequence) is recommended to simplify the spectrum and improve the signal-to-noise ratio.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C correlations, are invaluable for unambiguous assignment of all signals.

3. Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

-

Perform Fourier transformation of the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

-

Reference the chemical shifts to the TMS signal.

Logical Relationship of NMR Signals

The structural assignment of the NMR signals can be visualized through a logical relationship diagram. The following diagram, rendered in DOT language, illustrates the expected correlations between the protons and carbons in this compound.

Figure 1: Expected NMR signal correlations for this compound.

This diagram illustrates the expected through-bond correlations. An HSQC experiment would show which protons are directly attached to which carbons. A COSY experiment would reveal the coupling network between adjacent protons.

Conclusion

infrared spectroscopy of 5-Chloro-1,3-cyclopentadiene functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Chloro-1,3-cyclopentadiene Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopy of this compound, a molecule of interest in organic synthesis and materials science. Understanding the vibrational characteristics of its functional groups is crucial for identification, purity assessment, and reaction monitoring. This document outlines the expected IR absorption frequencies, provides a comprehensive experimental protocol for spectral acquisition, and illustrates the analytical workflow.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter.[1] When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequencies of absorbed radiation are specific to the types of chemical bonds and functional groups present in the molecule.[2][3] An IR spectrum, typically a plot of transmittance or absorbance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint.[1]

Functional Group Analysis of this compound

This compound (C₅H₅Cl) is a cyclic diene containing several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary vibrational modes are associated with C-H, C=C, and C-Cl bonds.

Data Presentation: Expected Infrared Absorption Bands

The following table summarizes the expected quantitative data for the characteristic vibrational frequencies of the functional groups in this compound. These ranges are based on established group frequencies for similar organic molecules.[4][5][6][7]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| =C-H (vinyl) | Stretching | 3100 - 3000 | Medium | Characteristic of C-H bonds on a double bond. |

| -CH- (aliphatic) | Stretching | 3000 - 2850 | Medium | Arises from the hydrogen attached to the sp³-hybridized carbon bearing the chlorine. |

| C=C (diene) | Stretching | 1680 - 1600 | Medium | Conjugated double bonds typically show strong to medium absorptions in this region. |

| =C-H | Out-of-plane Bending | 1000 - 650 | Strong | The pattern of these bands can sometimes provide information about the substitution on the ring. |

| C-Cl | Stretching | 850 - 550 | Strong | The exact position depends on the nature of the alkyl group.[5][6][7] |

Experimental Protocols

Due to the reactivity and potential instability of this compound, proper handling and sample preparation are critical for obtaining a high-quality IR spectrum. The following is a detailed methodology for spectral acquisition.

Sample Preparation

Given that this compound is a liquid at room temperature, several methods can be employed:

-

Neat Liquid Film: This is the simplest method for pure liquid samples.

-

Place a small drop of the this compound sample onto a polished salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder. Note: Salt plates are sensitive to moisture and should be handled in a dry environment.

-

-

Solution Spectroscopy: This method is suitable for quantitative analysis or if the sample is too absorbing as a neat liquid.

-

Prepare a dilute solution (typically 1-5% by weight) of this compound in a relatively IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃).[1]

-

Fill a liquid transmission cell with a known path length (e.g., 0.1 mm) with the solution.

-

Acquire a background spectrum of the pure solvent in the same cell.

-

Acquire the sample spectrum and perform a background subtraction.

-

-

Attenuated Total Reflectance (ATR): This technique is ideal for both liquids and solids and requires minimal sample preparation.[8]

-

Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small drop of this compound directly onto the crystal surface.

-

Acquire the sample spectrum.

-

Instrumentation and Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis.[3]

-

Instrument Setup:

-

Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Allow the instrument to warm up to ensure thermal stability.

-

-

Data Collection Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

-

Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.

-

-

Spectral Processing:

-

Perform a background correction using a spectrum of the empty sample compartment (for neat films or ATR) or the pure solvent (for solutions).

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mandatory Visualization

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical steps involved in the infrared spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

References

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. webassign.net [webassign.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. amherst.edu [amherst.edu]

Theoretical Calculations of 5-Chloro-1,3-cyclopentadiene Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular orbital characteristics of 5-Chloro-1,3-cyclopentadiene. Understanding the electronic structure of this substituted cyclopentadiene (B3395910) is crucial for predicting its reactivity, stability, and potential applications in synthesis and drug development. This document outlines the fundamental principles of molecular orbital theory, details common computational methodologies, presents a structured summary of expected quantitative data, and provides a visual representation of the computational workflow.

Introduction to Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules.[1][2][3] Unlike localized bonding theories, MO theory posits that electrons are not confined to individual bonds between atoms but are distributed among a set of molecular orbitals that extend over the entire molecule.[1][3] These molecular orbitals are formed from the linear combination of atomic orbitals (LCAO).[4] The combination of atomic orbitals can be constructive, leading to lower-energy bonding molecular orbitals, or destructive, resulting in higher-energy antibonding molecular orbitals.[1][4] The distribution of electrons within these orbitals dictates the molecule's chemical and physical properties.

For conjugated systems like 1,3-cyclopentadiene and its derivatives, the π molecular orbitals are of particular interest. These are formed from the overlap of p-orbitals perpendicular to the plane of the carbon ring. The number and energy levels of these π-orbitals determine the aromaticity and reactivity of the molecule. The introduction of a substituent, such as a chlorine atom at the 5-position, can significantly perturb the energies and symmetries of these molecular orbitals.

Computational Methodologies

The theoretical calculation of molecular orbitals for a molecule like this compound typically involves ab initio or Density Functional Theory (DFT) methods. These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

Key Computational Approaches

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but does not fully account for electron correlation.

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex wavefunction. It includes a term for electron correlation, often leading to more accurate results than HF with a similar computational cost. Common functionals include B3LYP and PBE.

-

Basis Sets: Both HF and DFT methods require the use of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set (e.g., 6-31G*, cc-pVDZ) affects the accuracy and computational expense of the calculation.

Typical Experimental/Computational Protocol

-

Geometry Optimization: The first step is to determine the lowest energy geometry of the this compound molecule. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*). The optimization process adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy and thermal corrections.

-

Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals, their corresponding energy levels, and other electronic properties. This can be done at a higher level of theory or with a larger basis set for improved accuracy.

-

Analysis of Molecular Orbitals: The output of the calculation is then analyzed to visualize the molecular orbitals, determine their symmetries, and examine the contributions of different atomic orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial for understanding the molecule's reactivity.

Quantitative Data Summary

The following tables summarize the expected quantitative data from a theoretical calculation of this compound. The values presented here are illustrative and would be obtained from a specific computational study (e.g., DFT B3LYP/6-31G*).

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Occupancy |

| LUMO+1 | Value | 0 |

| LUMO | Value | 0 |

| HOMO | Value | 2 |

| HOMO-1 | Value | 2 |

| HOMO-2 | Value | 2 |

| ... | ... | ... |

Table 2: Key Geometric Parameters (Optimized Geometry)

| Parameter | Value |

| C1-C2 Bond Length (Å) | Value |

| C2-C3 Bond Length (Å) | Value |

| C4-C5 Bond Length (Å) | Value |

| C5-Cl Bond Length (Å) | Value |

| C1-C2-C3 Bond Angle (°) | Value |

| H-C5-Cl Bond Angle (°) | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of the molecular orbitals of this compound.

Caption: Computational workflow for molecular orbital analysis.

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic structure and potential reactivity of this compound. By employing computational methods such as DFT, researchers can obtain detailed quantitative data on orbital energies and molecular geometry. This information is critical for understanding the impact of the chloro-substituent on the electronic properties of the cyclopentadiene ring system and can guide the rational design of new molecules in drug development and materials science. While computational studies on substituted cyclopentadienes have been conducted, a dedicated and detailed analysis of the 5-chloro derivative would be a valuable contribution to the field.[5]

References

The Electronic Structure of Substituted Cyclopentadienes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure of substituted cyclopentadienes, a class of compounds with significant applications in organometallic chemistry, catalysis, and materials science. Understanding the interplay between substituents and the electronic properties of the cyclopentadienyl (B1206354) ring is crucial for designing novel molecules with tailored reactivity and functionality, a key aspect in modern drug development and materials engineering.

Introduction to the Cyclopentadienyl System

The cyclopentadienyl anion (Cp⁻) is an aromatic, six-pi-electron system that forms stable complexes with a wide range of metals. The electronic nature of the cyclopentadienyl ligand can be finely tuned by the introduction of substituents on the ring. These substituents can either donate or withdraw electron density, thereby altering the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These modifications directly impact the compound's redox properties, reactivity, and spectroscopic characteristics.

Substituent Effects on Electronic Structure

The electronic properties of substituted cyclopentadienes are fundamentally governed by the nature of the substituents attached to the five-membered ring. These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density of the π-system.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NR₂) increase the electron density of the cyclopentadienyl ring. This leads to a destabilization (increase in energy) of the HOMO, making the compound easier to oxidize (lower ionization potential) and generally more nucleophilic.

-

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO₂), carbonyl (-C(O)R), and perfluoroalkyl groups (-CF₃) decrease the electron density of the ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO, making the compound more difficult to oxidize (higher ionization potential) and more electrophilic. The LUMO energy is often lowered more significantly, leading to a smaller HOMO-LUMO gap in some cases.

The interplay of these effects on the frontier molecular orbitals is a key determinant of the chemical behavior of substituted cyclopentadienes, particularly in reactions such as Diels-Alder cycloadditions, where the relative energies of the diene's HOMO and the dienophile's LUMO are critical.[1][2]

Quantitative Electronic Properties

The electronic effects of substituents can be quantified through various experimental and computational methods. Key parameters include ionization potential, electron affinity, and redox potential.

Ionization Potential and Electron Affinity

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added.[3][4] These values are directly related to the HOMO and LUMO energies, respectively.

| Substituent(s) | Ionization Potential (eV) | Electron Affinity (eV) |

| H | 8.56 | -0.63[5] |

| 1-Methyl | 8.12[6] | - |

| 2-Methyl | 8.13[6] | - |

| 1,2-Dimethyl | 7.82[6] | - |

| 1,3-Dimethyl | 7.82[6] | - |

| 1,2,3-Trimethyl | 7.58[6] | - |

| 1,2,4-Trimethyl | 7.57[6] | - |

| 1,2,3,4-Tetramethyl | 7.33[6] | - |

| Pentamethyl (Cp*) | 7.10[6] | - |

| Cyano (on Cp anion) | - | 2.7741 |

| 1H-Benz[f]indene | - | 0.13[5] |

| 12H-Dibenzo[b,h]fluorene | - | 0.65[5] |

Note: Data is compiled from multiple sources. Experimental conditions may vary. Electron affinities are often calculated for the corresponding radical.

Redox Potentials of Substituted Metallocenes

The effect of substituents on the electronic structure is clearly reflected in the redox potentials of their corresponding metallocene complexes, such as ferrocenes.[7] Electron-donating groups make the ferrocene (B1249389) easier to oxidize (more negative redox potential), while electron-withdrawing groups make it more difficult to oxidize (more positive redox potential).[7]

| Substituent on Ferrocene | E₁/₂ (V vs. Fc/Fc⁺) |

| H | 0.00 |

| -CH₃ | -0.06 |

| -C₂H₅ | -0.07 |

| -C(O)CH₃ | +0.22 |

| -C(O)Ph | +0.21 |

| -CN | +0.39 |

| -Cl | +0.12 |

| -Br | +0.14 |

| -I | +0.09 |

| 1,1'-di-C(O)CH₃ | +0.44 |

| Decamethyl (Cp*₂Fe) | -0.59 |

Note: Values are approximate and can vary with solvent and electrolyte.

Experimental Protocols

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique to directly probe the energies of the valence molecular orbitals.[8][9]

Methodology:

-

Sample Preparation: For volatile liquid or solid cyclopentadiene (B3395910) derivatives, the sample is introduced into a high-vacuum chamber via a heated inlet system to generate a molecular beam. Solid samples can also be sublimed onto a cold finger.

-

Ionization Source: A helium discharge lamp is typically used, providing He I (21.22 eV) and He II (40.81 eV) radiation.[10]

-

Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using a hemispherical electron analyzer.

-

Spectrum Acquisition: The spectrum is recorded as a plot of electron counts versus binding energy (or ionization energy). The binding energy (BE) is calculated as: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the electron.[10]

-

Data Analysis: The first peak in the He I spectrum corresponds to the ionization from the HOMO. Subsequent peaks correspond to ionization from lower-lying molecular orbitals. Vibrational fine structure on the peaks can provide information about the bonding character of the orbitals.

Cyclic Voltammetry (CV)

CV is used to investigate the redox properties of substituted cyclopentadienes, typically as their metal complexes.[11]

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[12]

-

Solution Preparation: The substituted ferrocene derivative (typically 1-2 mM) is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment.[12]

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 20-200 mV/s).

-

Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis: For a reversible one-electron process, the half-wave potential (E₁/₂) is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. The E₁/₂ value is a measure of the thermodynamic ease of oxidation or reduction.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to understand and predict the electronic structure and properties of substituted cyclopentadienes.[13][14]

Methodology:

-

Structure Optimization: The geometry of the substituted cyclopentadiene is optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).[15][16]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are performed to obtain the energies of the molecular orbitals (HOMO, LUMO), the total electronic energy, and the molecular electrostatic potential.

-

Data Analysis:

-

Ionization Potential: Can be estimated using Koopmans' theorem (IP ≈ -E(HOMO)) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).

-

Electron Affinity: Can be estimated as EA ≈ -E(LUMO) or by calculating the energy difference between the neutral molecule and its anion.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the kinetic stability and electronic excitation energy.

-

Visualizing Electronic Structure Concepts

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental and computational characterization of the electronic structure of a novel substituted cyclopentadiene.

Substituent Effects on Frontier Molecular Orbitals

This diagram illustrates how electron-donating and electron-withdrawing groups perturb the frontier molecular orbitals of the cyclopentadienyl ring.

Electronic Structure and Diels-Alder Reactivity

This diagram shows the relationship between the electronic nature of the substituent on cyclopentadiene and its reactivity in a normal electron-demand Diels-Alder reaction.

Conclusion

The electronic structure of substituted cyclopentadienes is a rich and tunable landscape. By carefully selecting substituents, researchers can manipulate the frontier molecular orbitals, redox potentials, and ultimately, the chemical reactivity of these versatile compounds. The experimental and computational techniques outlined in this guide provide a robust toolkit for characterizing these properties, paving the way for the rational design of novel cyclopentadienyl-based molecules for applications in catalysis, materials science, and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Electron Affinity | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclopentadiene annulated polycyclic aromatic hydrocarbons: investigations of electron affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Ferrocene - Wikipedia [en.wikipedia.org]

- 8. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 10. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. ossila.com [ossila.com]

- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Stability and Decomposition of 5-Chloro-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 5-Chloro-1,3-cyclopentadiene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, particularly cyclopentadiene (B3395910), to infer its chemical behavior. All data extrapolated from analogous compounds are clearly noted.

Executive Summary

This compound is a reactive cyclic diene susceptible to degradation, primarily through dimerization via the Diels-Alder reaction. Its stability is a critical consideration for its synthesis, storage, and application in various chemical processes. This document outlines the principal decomposition pathways, provides available quantitative data on the reactivity of related compounds, details experimental protocols for stability assessment, and offers guidelines for safe handling and storage.

Chemical Properties and Inherent Instability

This compound shares the inherent reactivity of the cyclopentadiene ring system, which is prone to self-reaction. The primary mode of decomposition at or near ambient temperatures is the [4+2] cycloaddition, or Diels-Alder reaction, leading to the formation of a dimer. The presence of a chlorine atom at the 5-position is expected to influence the rate of this dimerization and potentially introduce other decomposition pathways, such as dehydrochlorination at elevated temperatures.

The stability of this compound is also notably influenced by its reluctance to form a cyclopentadienyl (B1206354) cation upon ionization. Loss of the chloride ion would result in a highly unstable, anti-aromatic 4π-electron system, leading to an extremely slow S(_N)1 solvolysis rate.

Decomposition Pathways

The principal decomposition pathways for this compound are dimerization and, to a lesser extent, oligomerization and potential thermal degradation at higher temperatures.

The most significant decomposition pathway for this compound is dimerization through a Diels-Alder reaction, where one molecule acts as the diene and another as the dienophile. This reaction is spontaneous and proceeds readily at room temperature. The substitution pattern on the cyclopentadiene ring is known to affect the dimerization rate. For instance, 1,2,3,4-tetrachlorocyclopentadiene dimerizes approximately three times slower than cyclopentadiene itself.[1] The single chloro-substituent in this compound is expected to influence the electronic properties of the diene system and thus the kinetics of dimerization.

Caption: Diels-Alder Dimerization of this compound.

At elevated temperatures and over extended periods, cyclopentadiene is known to form trimers, tetramers, and higher oligomers.[1] It is plausible that this compound would exhibit similar behavior, leading to the formation of a complex mixture of oligomeric products.

Caption: Potential High-Temperature Decomposition Pathways.

Quantitative Data

Direct quantitative data on the stability and decomposition of this compound is limited. The following table summarizes relevant data for cyclopentadiene, which can be used as an initial estimate for the behavior of its chlorinated analog.

| Parameter | Value (for Cyclopentadiene) | Conditions | Reference |

| Dimerization Rate Constant (k) | 8.3 x 10 | 25 °C | [1] |

| Half-life (neat) | ~28 hours | 25 °C | [1] |

| Activation Energy (Dimerization) | ~17 kcal/mol | Gas phase and in solution | [4] |

Note: The presence of the chloro-substituent is expected to alter these values. The electron-withdrawing nature of chlorine may decrease the rate of the normal electron-demand Diels-Alder dimerization.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the stability and decomposition of this compound.

Objective: To quantify the rate of dimerization of this compound at a given temperature.

Methodology:

-

A solution of freshly prepared this compound in a suitable solvent (e.g., cyclohexane) of known concentration is prepared.

-

The solution is maintained at a constant temperature in a sealed vial.

-

Aliquots are withdrawn at regular time intervals.

-

Each aliquot is analyzed by GC-MS to determine the concentrations of the monomer and its dimer(s).[5][6][7]

-

The data is used to plot concentration versus time and determine the reaction order and rate constant.

Caption: Experimental Workflow for GC-MS Analysis of Dimerization.

Objective: To determine the onset temperature of decomposition and characterize the thermal events associated with decomposition.

Methodology:

-

A small, precise amount of this compound is placed in a TGA-DSC sample pan.

-

The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen or argon).

-

The TGA measures the mass loss as a function of temperature, indicating the temperatures at which decomposition and volatilization occur.

-

The DSC measures the heat flow, indicating whether decomposition processes are endothermic or exothermic.

Safe Handling and Storage

Given the reactive nature of this compound, strict safety protocols are essential.

Handling:

-

Always handle in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Avoid contact with air and moisture, as many reactive dienes are sensitive to these.[9]

-

Use inert atmosphere techniques (e.g., nitrogen or argon blanket) for transfers and reactions if the compound is found to be particularly air-sensitive.

Storage:

-

Store in a tightly sealed container to prevent exposure to air and moisture.

-

Store at low temperatures (e.g., in a freezer at -20 °C or below) to significantly slow the rate of dimerization.

-

Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[10]

-

Containers should be dated upon receipt and upon opening to track the age of the chemical.[10]

By adhering to these guidelines and understanding the inherent reactivity of this compound, researchers can handle this compound safely and minimize degradation, ensuring the integrity of their experimental results.

References

- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vurup.sk [vurup.sk]

- 6. researchgate.net [researchgate.net]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chlorocyclopentadienyl Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-chlorocyclopentadienyl metal complexes, valuable precursors and catalysts in organic synthesis and materials science. The introduction of a chloro-substituent on the cyclopentadienyl (B1206354) ring modifies the electronic properties of the ligand, influencing the reactivity and stability of the resulting metal complexes.

General Synthetic Pathway

The most common and versatile method for the synthesis of 5-chlorocyclopentadienyl metal complexes is through a salt metathesis reaction. This typically involves the deprotonation of 5-chlorocyclopentadiene to form the corresponding alkali metal salt, which is then reacted with a suitable metal halide precursor.

Protocol 1: Synthesis of (η⁵-Chlorocyclopentadienyl)titanium Trichloride (B1173362) ((C₅H₄Cl)TiCl₃)

This protocol describes the synthesis of a half-sandwich titanium complex, a versatile starting material for further functionalization and catalysis.

Experimental Protocol

-

Preparation of Lithium Chlorocyclopentadienide:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly prepared 5-chlorocyclopentadiene (1.0 g, 9.75 mmol) in 50 mL of anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.6 M in hexanes, 6.1 mL, 9.75 mmol) dropwise via syringe over 15 minutes.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, during which a white precipitate of lithium chlorocyclopentadienide may form.

-

-

Reaction with Titanium Tetrachloride:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a solution of titanium tetrachloride (1.85 g, 1.07 mL, 9.75 mmol) in 50 mL of anhydrous hexanes.

-

Cool this solution to -78 °C.

-

Slowly transfer the cold suspension of lithium chlorocyclopentadienide to the titanium tetrachloride solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

The resulting orange-red suspension is filtered under inert atmosphere to remove the precipitated lithium chloride.

-

The filtrate is concentrated under reduced pressure to yield a crude orange-red solid.

-

The crude product is washed with cold hexanes (2 x 10 mL) to remove any unreacted starting materials.

-

The product is then dried under vacuum to afford (η⁵-chlorocyclopentadienyl)titanium trichloride as an orange-red crystalline solid.

-

Data Presentation

| Parameter | Value |

| Formula | C₅H₄Cl₄Ti |

| Molecular Weight | 253.76 g/mol |

| Appearance | Orange-red crystalline solid |

| Yield | 70-80% |

| ¹H NMR (CDCl₃, δ) | 6.8-7.2 (m, 4H, C₅H₄) |

| ¹³C NMR (CDCl₃, δ) | 125-135 (Cp-C), 140-145 (Cp-CCl) |

| IR (KBr, cm⁻¹) | ~3100 (ν C-H), ~1420, ~1020 (Cp ring) |

Protocol 2: Synthesis of (η⁵-Chlorocyclopentadienyl)iron Dicarbonyl Iodide ((C₅H₄Cl)Fe(CO)₂I)

This protocol details the synthesis of a piano-stool iron complex, a common building block in organometallic chemistry.

Experimental Protocol

-

Preparation of Sodium Chlorocyclopentadienide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.43 g, 10.75 mmol, washed with anhydrous hexanes) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of 5-chlorocyclopentadiene (1.0 g, 9.75 mmol) in 20 mL of anhydrous THF to the stirred suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours to ensure complete deprotonation.

-

Cool the resulting solution of sodium chlorocyclopentadienide to room temperature.

-

-

Reaction with Iron Tetracarbonyl Diiodide:

-

In a separate Schlenk flask, prepare a solution of iron tetracarbonyl diiodide (Fe(CO)₄I₂) (4.2 g, 9.75 mmol) in 50 mL of anhydrous THF. Caution: Iron carbonyls are toxic.

-

Slowly add the solution of sodium chlorocyclopentadienide to the stirred solution of Fe(CO)₄I₂ at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Extract the dark solid residue with dichloromethane (B109758) (3 x 20 mL).

-

Filter the combined organic extracts to remove sodium iodide.

-

Concentrate the filtrate under reduced pressure to yield a dark brown solid.

-

Recrystallize the crude product from a mixture of dichloromethane and hexanes to afford (η⁵-chlorocyclopentadienyl)iron dicarbonyl iodide as dark brown crystals.

-

Data Presentation

| Parameter | Value |

| Formula | C₇H₄ClFeIO₂ |

| Molecular Weight | 338.30 g/mol |

| Appearance | Dark brown crystalline solid |

| Yield | 60-70% |

| ¹H NMR (CDCl₃, δ) | 5.2-5.6 (m, 4H, C₅H₄) |

| ¹³C NMR (CDCl₃, δ) | 85-95 (Cp-C), 100-110 (Cp-CCl), ~210 (CO) |

| IR (CH₂Cl₂, cm⁻¹) | ~2040 (ν CO), ~1980 (ν CO) |

Protocol 3: Synthesis of Bis(η⁵-chlorocyclopentadienyl)zirconium Dichloride ((C₅H₄Cl)₂ZrCl₂)

This protocol outlines the synthesis of a substituted zirconocene (B1252598) dichloride, a compound of interest in catalysis, particularly for olefin polymerization.

Experimental Workflow

Experimental Protocol

-

Preparation of Potassium Chlorocyclopentadienide:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-chlorocyclopentadiene (2.0 g, 19.5 mmol) in 100 mL of anhydrous THF.

-

Cool the solution to 0 °C and slowly add potassium hydride (0.8 g, 20.0 mmol) portion-wise with stirring. Caution: Potassium hydride is pyrophoric.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Reaction with Zirconium Tetrachloride:

-

In a separate, larger flame-dried Schlenk flask, suspend zirconium tetrachloride (2.27 g, 9.75 mmol) in 100 mL of anhydrous toluene.

-

Cool both the potassium chlorocyclopentadienide solution and the zirconium tetrachloride suspension to -78 °C.

-

Slowly add the potassium chlorocyclopentadienide solution to the stirred zirconium tetrachloride suspension via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

-

Work-up and Purification:

-

The resulting off-white suspension is filtered under an inert atmosphere to remove potassium chloride.

-

The filtrate is concentrated under reduced pressure to approximately one-third of its original volume.

-

The solution is cooled to -20 °C to induce crystallization.

-

The resulting white precipitate is collected by filtration, washed with cold pentane (2 x 15 mL), and dried under vacuum to yield bis(η⁵-chlorocyclopentadienyl)zirconium dichloride.

-

Data Presentation

| Parameter | Value |

| Formula | C₁₀H₈Cl₄Zr |

| Molecular Weight | 361.21 g/mol |

| Appearance | White to off-white solid |

| Yield | 65-75% |

| ¹H NMR (CDCl₃, δ) | 6.4-6.7 (m, 8H, C₅H₄) |

| ¹³C NMR (CDCl₃, δ) | 115-125 (Cp-C), 130-135 (Cp-CCl) |

| IR (KBr, cm⁻¹) | ~3100 (ν C-H), ~1430, ~1030 (Cp ring) |

Characterization

The synthesized 5-chlorocyclopentadienyl metal complexes should be characterized by standard analytical techniques to confirm their identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the chlorocyclopentadienyl ligand and its coordination to the metal center.

-

Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrational frequencies, such as the C-H and ring modes of the cyclopentadienyl ligand, and the CO stretching frequencies in carbonyl complexes.

-

Mass Spectrometry (MS): To confirm the molecular weight of the complex.

-

Elemental Analysis: To determine the elemental composition (C, H, Cl) and confirm the purity of the compound.

Safety Precautions

-

All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques, as many of the reagents and products are air and moisture sensitive.

-

Organometallic reagents such as n-butyllithium and potassium hydride are pyrophoric and should be handled with extreme care.

-

Metal carbonyls are toxic and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Application Notes and Protocols: 5-Chloro-1,3-cyclopentadiene in Organometallic Catalyst Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of organometallic catalysts utilizing 5-Chloro-1,3-cyclopentadiene as a key starting material. This precursor offers a versatile entry point for the synthesis of functionalized cyclopentadienyl (B1206354) (Cp) ligands, which are integral components of a wide array of catalysts used in organic synthesis and pharmaceutical development. The protocols outlined below focus on the generation of chlorocyclopentadienyl ligands and their subsequent complexation with various transition metals.

Introduction

This compound serves as a valuable precursor to cyclopentadienyl ligands bearing a chloro substituent. This functionality can be retained in the final catalyst, influencing its electronic properties and reactivity, or it can be used as a handle for further functionalization. The synthesis of chiral cyclopentadienyl ligands is of particular importance in the pharmaceutical industry for the development of enantioselective catalysts that can produce single-enantiomer drugs.[1] Organometallic complexes, particularly those of rhodium and ruthenium, featuring chiral cyclopentadienyl ligands have demonstrated significant catalytic activity in a range of transformations relevant to drug synthesis.

Synthesis of Chlorocyclopentadienyl Metal Complexes